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Compound of Interest

Compound Name: 3-bromo-N-phenylpyridin-4-amine

Cat. No.: B2598339 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological relevance of 3-bromo-N-phenylpyridin-4-amine and its structural

analogs. As a specific CAS number for 3-bromo-N-phenylpyridin-4-amine has not been

identified in public databases, this document focuses on its predicted structure, plausible

synthetic routes, and available data for closely related compounds to serve as a valuable

resource for research and development.

Structure and CAS Number
While a dedicated CAS number for 3-bromo-N-phenylpyridin-4-amine is not readily available,

its chemical structure can be inferred from its IUPAC name as shown below.

Predicted Structure:

Figure 1: Predicted chemical structure of 3-bromo-N-phenylpyridin-4-amine.

For reference, data for structurally similar compounds are provided in the following sections.
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Physicochemical Properties of Structurally Related
Compounds
Quantitative data for compounds structurally related to 3-bromo-N-phenylpyridin-4-amine are

summarized in the table below. This information is crucial for understanding the potential

properties of the target compound and for designing synthetic and analytical procedures.

Compound
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Notes

3-bromo-2-

phenylpyridin-4-

amine

1381943-63-0 C₁₁H₉BrN₂ 249.11

Isomer with

phenyl group at

position 2.[1][2]

3-bromo-N-

methylpyridin-4-

amine

84539-38-8 C₆H₇BrN₂ 187.04
N-methyl analog.

[3]

N-phenylpyridin-

4-amine
22961-45-1 C₁₁H₁₀N₂ 170.21

Parent

compound

without the

bromine

substituent.[4]

3-bromo-N,N-

dimethylpyridin-

4-amine

Not Available C₇H₉BrN₂ 201.07
N,N-dimethyl

analog.

Synthetic Methodologies
The synthesis of 3-bromo-N-phenylpyridin-4-amine can be approached through several

established synthetic strategies in organic chemistry. The most plausible routes involve the

formation of the carbon-nitrogen bond between the pyridine and phenyl rings.

Buchwald-Hartwig Amination
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The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for

the synthesis of carbon-nitrogen bonds.[5][6] This method is highly versatile and tolerates a

wide range of functional groups. A potential synthetic pathway to 3-bromo-N-phenylpyridin-4-
amine would involve the reaction of a di-halogenated pyridine, such as 3-bromo-4-

chloropyridine, with aniline in the presence of a palladium catalyst and a suitable phosphine

ligand. The regioselectivity of the reaction would be a critical factor to consider.

3-bromo-4-chloropyridine

3-bromo-N-phenylpyridin-4-amine

Buchwald-Hartwig
Coupling

Aniline

Pd Catalyst
(e.g., Pd₂(dba)₃)

Phosphine Ligand
(e.g., XPhos)

Base
(e.g., NaOtBu)

Click to download full resolution via product page

Diagram 1: Proposed synthesis via Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is another viable method, particularly if the pyridine

ring is activated by electron-withdrawing groups.[7][8][9] The reaction of a 3-bromo-4-

halopyridine (where the halogen at position 4 is a good leaving group, such as fluorine) with
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aniline could yield the desired product. The reaction is typically carried out in a polar aprotic

solvent at elevated temperatures.

3-bromo-4-fluoropyridine

3-bromo-N-phenylpyridin-4-amine

SNAr Reaction

Aniline

Polar Aprotic Solvent
(e.g., DMSO)

Heat (Δ)

Click to download full resolution via product page

Diagram 2: Proposed synthesis via Nucleophilic Aromatic Substitution.

Alternative Synthetic Routes
Other potential synthetic strategies include the bromination of N-phenylpyridin-4-amine or a

deaminative bromination of a corresponding amino-substituted precursor.[10][11] The feasibility

of these routes would depend on the regioselectivity of the bromination and the availability of

the starting materials.

Experimental Protocols (General Procedures)
The following are generalized experimental protocols based on established literature

procedures for similar compounds.[12] These should be adapted and optimized for the specific

synthesis of 3-bromo-N-phenylpyridin-4-amine.

General Procedure for Buchwald-Hartwig Amination
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To an oven-dried Schlenk flask, add the aryl halide (e.g., 3-bromo-4-chloropyridine, 1.0 eq),

the amine (e.g., aniline, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a

phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature and quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Diagram 3: General experimental workflow for synthesis.
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Potential Biological Activity
While there is no specific biological data for 3-bromo-N-phenylpyridin-4-amine, the

aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active

molecules. Derivatives of N-phenylpyridinamine have been investigated for various therapeutic

applications. For instance, certain N-(pyridin-3-yl)pyrimidin-4-amine analogues have been

identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy.

The introduction of a bromine atom can significantly modulate the pharmacokinetic and

pharmacodynamic properties of a molecule, potentially enhancing its biological activity or

altering its selectivity.

Conclusion
This technical guide provides a foundational understanding of 3-bromo-N-phenylpyridin-4-
amine, a compound for which specific data is not yet publicly available. By presenting its

predicted structure, outlining plausible and robust synthetic methodologies, and providing data

on structurally related compounds, this document serves as a valuable starting point for

researchers and scientists interested in the synthesis and evaluation of this and similar

molecules for applications in drug discovery and materials science. The provided experimental

guidelines offer a practical framework for the synthesis of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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